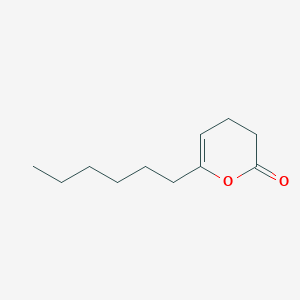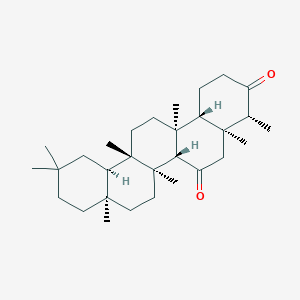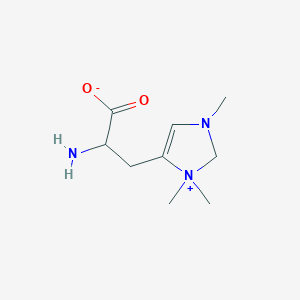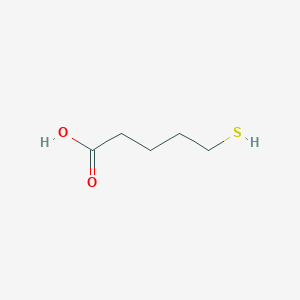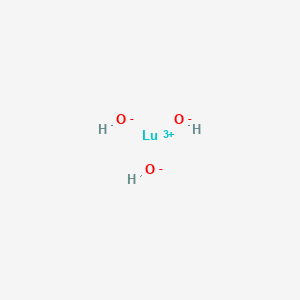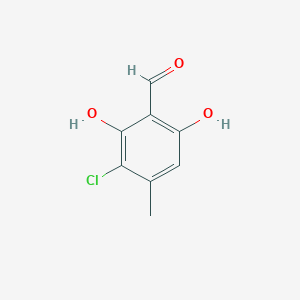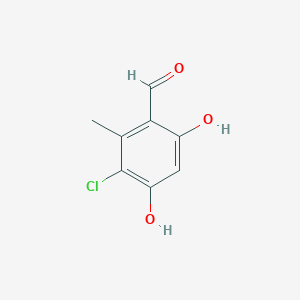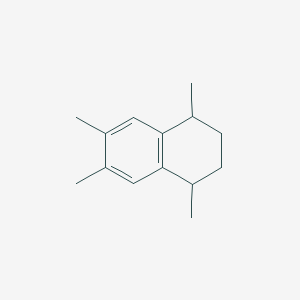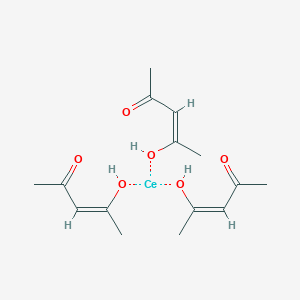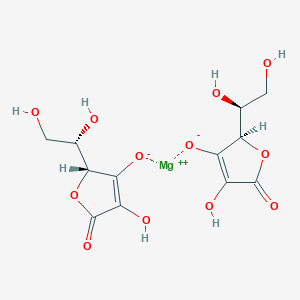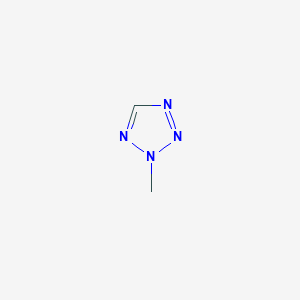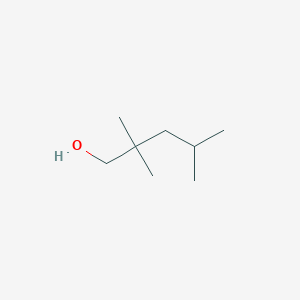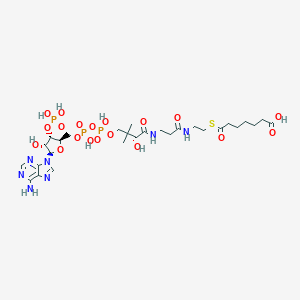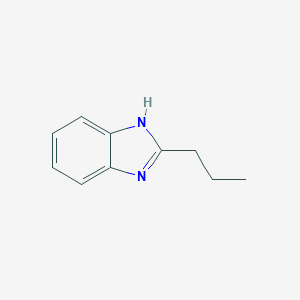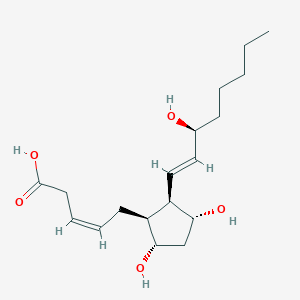
2,3-dinor-8-epi-prostaglandin F2alpha
説明
2,3-dinor-8-iso Prostaglandin F2alpha (also known as 8-iso PGF2alpha or 8-isoprostane) is a prostaglandin-like product of non-specific lipid peroxidation . It is a metabolite of 8-iso PGF2alpha in humans and rats . In these species, exogenously infused 8-iso PGF2alpha is converted to 2,3-dinor-8-iso PGF1alpha and 2,3-dinor-8-iso PGF2alpha .
Synthesis Analysis
The synthesis of 2,3-dinor-8-iso Prostaglandin F2alpha involves the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids . A study has developed an ultra-performance liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) method to quantify 2,3-dinor-8-iso prostaglandin F2alpha, a urinary metabolite of 8-iso-prostaglandin F2alpha .Molecular Structure Analysis
The molecular formula of 2,3-dinor-8-iso Prostaglandin F2alpha is C18H30O5 . The InChI code is InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14-,15+,16-,17+/m0/s1 .Chemical Reactions Analysis
In humans and rats, exogenously infused 8-iso PGF2alpha is converted to 2,3-dinor-8-iso PGF1alpha and 2,3-dinor-8-iso PGF2alpha .科学的研究の応用
Identification and Measurement in Biological Systems :
- 2,3-Dinor-8-epi-prostaglandin F2alpha has been identified as a major metabolite of 8-epi-PGF2α in human and rat urine. It's a useful biomarker for assessing lipid peroxidation in vivo (Chiabrando et al., 1999).
Role in Platelet Function :
- This compound increases platelet adhesion and affects the antiadhesive and antiaggregatory effects of nitric oxide. This indicates a role in platelet activation and potential implications in oxidative injury (Minuz et al., 1998).
Airflow Obstruction and Airway Plasma Exudation :
- Research shows that 8-epi-PGF2α causes airflow obstruction and plasma exudation in vivo, suggesting its involvement in respiratory conditions (Okazawa et al., 1997).
Impact on Prostaglandin Formation :
- The formation of 8-epi-PGF2α appears to be mostly independent of cyclooxygenase activity, highlighting its distinct pathway of formation and function (Bachi et al., 1997).
Formation via Reactive Oxygen Species and Enzyme Pathways :
- Human monocytes can form 8-epi-PGF2α via both free radical-dependent mechanisms and prostaglandin endoperoxide synthase-2, indicating diverse pathways of formation (Praticò & FitzGerald, 1996).
Urinary Excretion as a Biomarker :
- The excretion rates of various metabolites of 8-epi-PGF2α in urine can be used as biomarkers of oxidative stress, providing a non-invasive method for assessing oxidative injury in humans (Nourooz-Zadeh et al., 2005).
Vasoconstrictor Effect in the Cardiovascular System :
- Studies indicate that 8-epi PGF2α is a potent vasoconstrictor in the rat aorta, suggesting a role in vascular function and pathology (Kromer & Tippins, 1999).
将来の方向性
特性
IUPAC Name |
(Z)-5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14-,15+,16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKLJIUIJUVJNR-JSEKUSAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315377 | |
| Record name | 2,3-Dinor-8-isoPGF2α | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dinor-8-epi-prostaglandin F2alpha | |
CAS RN |
221664-05-7 | |
| Record name | 2,3-Dinor-8-isoPGF2α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221664-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dinor-8-isoPGF2α | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



